Cas no 57368-83-9 (1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline)

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline(SALTDATA: FREE)
- 2-chloro-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 1-chloroacetyl-6-methyl-1,2,3,4-tetrahydro-quinoline
- AG-G-02328
- Ambcb9070668
- CTK5A6742
- 57368-83-9
- 2-Chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- DTXSID50614191
- CS-0260619
- BS-38297
- AKOS000176047
- 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- Z295409304
- MFCD08691894
- SCHEMBL22525270
- DB-300770
- EN300-7549581
-
- MDL: MFCD08691894
- Renchi: InChI=1S/C12H14ClNO/c1-9-4-5-11-10(7-9)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3
- Clave inchi: YEQHPVJKRJVMAC-UHFFFAOYSA-N
- Sonrisas: CC1=CC2=C(C=C1)N(CCC2)C(=O)CCl
Atributos calculados
- Calidad precisa: 223.07600
- Masa isotópica única: 223.0763918g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 244
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 20.3Ų
- Xlogp3: 2.7
Propiedades experimentales
- Denso: 1.201
- Punto de ebullición: 428.8°C at 760 mmHg
- Punto de inflamación: 213.1°C
- índice de refracción: 1.567
- PSA: 20.31000
- Logp: 2.57800
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Información de Seguridad
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM222562-1g |
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone |
57368-83-9 | 95% | 1g |
$*** | 2023-05-30 | |
abcr | AB221837-1g |
1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline, 95%; . |
57368-83-9 | 95% | 1g |
€272.50 | 2024-04-17 | |
Enamine | EN300-7549581-10.0g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 10.0g |
$608.0 | 2025-02-24 | |
Enamine | EN300-7549581-0.1g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 0.1g |
$36.0 | 2025-02-24 | |
Enamine | EN300-7549581-0.25g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 0.25g |
$53.0 | 2025-02-24 | |
1PlusChem | 1P00EEE9-500mg |
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline |
57368-83-9 | 95% | 500mg |
$164.00 | 2025-02-27 | |
A2B Chem LLC | AG71041-50mg |
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone |
57368-83-9 | 95% | 50mg |
$63.00 | 2024-04-19 | |
Enamine | EN300-7549581-0.05g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 0.05g |
$26.0 | 2025-02-24 | |
Enamine | EN300-7549581-5.0g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 5.0g |
$410.0 | 2025-02-24 | |
Enamine | EN300-7549581-0.5g |
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
57368-83-9 | 95.0% | 0.5g |
$91.0 | 2025-02-24 |
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Literatura relevante
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
57368-83-9 (1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline) Productos relacionados
- 1436135-23-7(N-(1-cyano-1-methylethyl)-4-(3-fluoro-4-methoxyphenyl)butanamide)
- 1803798-21-1(Methyl 2-bromo-5-(2-oxopropyl)benzoate)
- 2034572-87-5(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethylethanediamide)
- 2227648-31-7(rac-(1R,2S)-2-(5-methylpyridin-3-yl)cyclopentan-1-ol)
- 1210499-46-9(3-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}-1-(thiophen-2-yl)urea)
- 60631-83-6(4'-Bromo-1,1':3',1''-terphenyl)
- 2411199-50-1(2-Chloro-N-(5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide)
- 1807081-55-5(Methyl 4-bromo-2-cyano-3-methoxyphenylacetate)
- 2228250-91-5(1,1,1-trifluoro-3-(2,3,4,5-tetrafluorophenyl)propan-2-one)
- 300695-91-4(N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide)
